1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE
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Overview
Description
1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE is an organic compound with the molecular formula C10H18ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE typically involves the reaction of 3,5-dimethylpiperidine with a chlorinated propanone derivative. One common method is as follows:
Starting Materials: 3,5-dimethylpiperidine and 3-chloropropanone.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.
Procedure: The 3,5-dimethylpiperidine is added to the chlorinated propanone derivative in the presence of the base and solvent. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is then purified by techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one
- 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one
- 3-Chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one
Uniqueness
1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE is unique due to the presence of two methyl groups at the 3 and 5 positions of the piperidine ring. This structural feature can influence its reactivity and the properties of the final compounds synthesized from it. The specific substitution pattern can also affect its interaction with biological targets, making it a valuable intermediate in the development of new pharmaceuticals.
Properties
IUPAC Name |
3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8-5-9(2)7-12(6-8)10(13)3-4-11/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIPBCCURESMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391383 |
Source
|
Record name | 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349097-99-0 |
Source
|
Record name | 3-Chloro-1-(3,5-dimethyl-1-piperidinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349097-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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